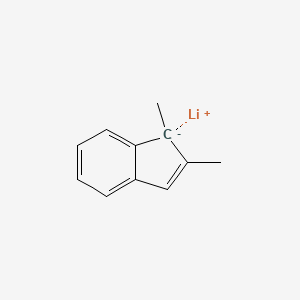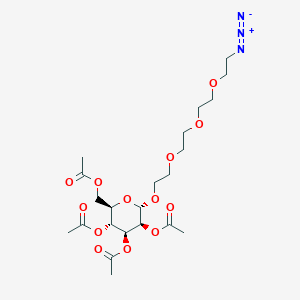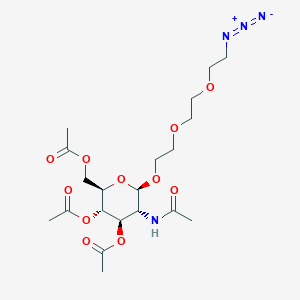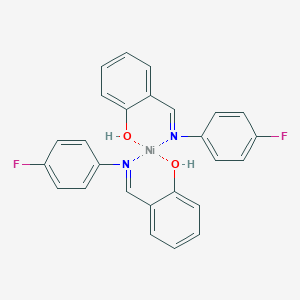
1,2-Dimethylindenyllithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylindenyllithium is an organolithium compound used in organic synthesis. It is a colorless liquid with a pungent odor, and is highly reactive and pyrophoric. This compound is a strong base and an excellent nucleophile, making it useful in a variety of organic synthesis reactions. 1,2-Dimethylindenyllithium is also known as 1,2-dimethyl-3-indenyl lithium, 1,2-dimethyl-3-indenyl-1-lithium, and 1,2-dimethylindenyllithium.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylindenyllithium has a variety of scientific research applications. This compound is used in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used in the synthesis of organometallic compounds, and in the synthesis of polymers. Additionally, 1,2-dimethylindenyllithium has been used in the synthesis of pharmaceuticals and other therapeutic agents.
Wirkmechanismus
1,2-Dimethylindenyllithium acts as a strong base and an excellent nucleophile. This compound is highly reactive and pyrophoric, and its reactivity is due to its strong nucleophilicity. This compound is highly reactive towards protic solvents, and it can also react with alkyl halides, aldehydes, and ketones.
Biochemical and Physiological Effects
1,2-Dimethylindenyllithium is highly reactive and pyrophoric, and it is not intended for human use. Therefore, there is limited information available on the biochemical and physiological effects of this compound. It is known, however, that this compound is highly toxic and should be handled with extreme caution.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dimethylindenyllithium is an excellent nucleophile and can be used in a variety of organic synthesis reactions. This compound is highly reactive and pyrophoric, and its reactivity is due to its strong nucleophilicity. The advantages of using this compound in lab experiments include its high reactivity, its low cost, and its availability. The major limitation of using 1,2-dimethylindenyllithium in lab experiments is its toxicity and pyrophoric nature, which requires extreme caution when handling the compound.
Zukünftige Richtungen
1,2-Dimethylindenyllithium has a variety of scientific research applications, and there are many potential future directions for this compound. These include the development of new synthetic methods for the synthesis of organometallic compounds and polymers, as well as the synthesis of new pharmaceuticals and other therapeutic agents. Additionally, research into the biochemical and physiological effects of this compound could lead to a better understanding of its toxicity and potential applications in medicine. Finally, further research into the mechanism of action of 1,2-dimethylindenyllithium could lead to the development of new catalysts and reagents for organic synthesis.
Synthesemethoden
1,2-Dimethylindenyllithium is synthesized by the reaction of 1,2-dimethylindenylmagnesium bromide with n-butyllithium. It is a two-step process, beginning with the reaction of 1,2-dimethylindenylmagnesium bromide with n-butyllithium in an ether solvent at -78°C. This reaction yields the organolithium compound 1,2-dimethylindenyllithium.
Eigenschaften
IUPAC Name |
lithium;1,2-dimethylinden-1-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11.Li/c1-8-7-10-5-3-4-6-11(10)9(8)2;/h3-7H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWOXWQUNYMECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C(=CC2=CC=CC=C12)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylindenyllithium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)